molecular formula C16H16O4 B1532914 2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid CAS No. 701263-32-3

2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid

Cat. No. B1532914
CAS RN: 701263-32-3
M. Wt: 272.29 g/mol
InChI Key: RZRZDQWLOWMFPT-UHFFFAOYSA-N
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Description

“2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid” is a chemical compound with the CAS Number: 701263-32-3 . It has a molecular weight of 272.3 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C16H16O4/c1-19-15(16(17)18)13-7-9-14(10-8-13)20-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,17,18) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 272.3 . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Environmental Remediation and Wastewater Treatment

A study by Ghoshdastidar and Tong (2013) focused on the degradation of phenoxyacetic and benzoic acid herbicides, which share structural similarities with 2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid, using membrane bioreactor (MBR) technology. The research demonstrated the effectiveness of MBR in breaking down toxic herbicides, highlighting its potential for environmental remediation and wastewater treatment (Ghoshdastidar & Tong, 2013).

Synthesis of Liquid Crystalline Polyacetylenes

Kong and Tang (1998) reported on the synthesis of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens, which are related in structure to this compound. This research provides a foundation for the development of materials with novel mesomorphic properties, useful in various applications ranging from displays to sensors (Kong & Tang, 1998).

Antibacterial Activity

A study by Kocabalkanli, Ateş, and Ötük (2001) explored the synthesis and evaluation of antibacterial activity of compounds structurally related to this compound. The research identified several compounds with significant antibacterial properties, suggesting the potential for similar structures to be utilized in developing new antibacterial agents (Kocabalkanli, Ateş, & Ötük, 2001).

properties

IUPAC Name

2-methoxy-2-(4-phenylmethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-15(16(17)18)13-7-9-14(10-8-13)20-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRZDQWLOWMFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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